molecular formula C15H19ClFN3 B12221802 1-cyclopentyl-N-[(3-fluorophenyl)methyl]pyrazol-4-amine;hydrochloride

1-cyclopentyl-N-[(3-fluorophenyl)methyl]pyrazol-4-amine;hydrochloride

Cat. No.: B12221802
M. Wt: 295.78 g/mol
InChI Key: PMGOJFSQCALCOA-UHFFFAOYSA-N
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Description

1-cyclopentyl-N-[(3-fluorophenyl)methyl]pyrazol-4-amine;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopentyl group, a fluorophenyl group, and a pyrazol-4-amine moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopentyl-N-[(3-fluorophenyl)methyl]pyrazol-4-amine;hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the cyclopentyl group: This step involves the alkylation of the pyrazole ring with a cyclopentyl halide in the presence of a base.

    Attachment of the fluorophenyl group: This can be done through a nucleophilic substitution reaction, where the pyrazole derivative reacts with a fluorophenyl methyl halide.

    Formation of the hydrochloride salt: The final step involves the treatment of the amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-cyclopentyl-N-[(3-fluorophenyl)methyl]pyrazol-4-amine;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-cyclopentyl-N-[(3-fluorophenyl)methyl]pyrazol-4-amine;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-N-[(3-fluorophenyl)methyl]pyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-cyclopentyl-N-[(4-fluorophenyl)methyl]pyrazol-4-amine;hydrochloride
  • 1-cyclopentyl-N-[(3-chlorophenyl)methyl]pyrazol-4-amine;hydrochloride
  • 1-cyclopentyl-N-[(3-bromophenyl)methyl]pyrazol-4-amine;hydrochloride

Uniqueness

1-cyclopentyl-N-[(3-fluorophenyl)methyl]pyrazol-4-amine;hydrochloride is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

Molecular Formula

C15H19ClFN3

Molecular Weight

295.78 g/mol

IUPAC Name

1-cyclopentyl-N-[(3-fluorophenyl)methyl]pyrazol-4-amine;hydrochloride

InChI

InChI=1S/C15H18FN3.ClH/c16-13-5-3-4-12(8-13)9-17-14-10-18-19(11-14)15-6-1-2-7-15;/h3-5,8,10-11,15,17H,1-2,6-7,9H2;1H

InChI Key

PMGOJFSQCALCOA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C=C(C=N2)NCC3=CC(=CC=C3)F.Cl

Origin of Product

United States

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